4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(4-ethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-10-18-14(16-17-15(18)20)11(3)19-13-8-6-12(5-2)7-9-13/h4,6-9,11H,1,5,10H2,2-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISVWVRKVKLMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396023 | |
| Record name | 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669708-94-5 | |
| Record name | 5-[1-(4-Ethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669708-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches for 1,2,4-Triazole-3-thiol Derivatives
Cyclization of Thiosemicarbazide Derivatives
One of the most established methods for synthesizing 1,2,4-triazole-3-thiol compounds involves the cyclization of appropriately substituted thiosemicarbazide derivatives. This approach has been well-documented for various analogs and can be adapted for our target compound.
The general reaction scheme involves:
- Formation of an acylthiosemicarbazide intermediate
- Base-catalyzed intramolecular cyclization to form the triazole ring
For the synthesis of 1,2,4-triazole-3-thiones, the cyclization of thiosemicarbazide-structured compounds has proven to be a particularly effective method. The reaction typically occurs under alkaline conditions, using bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents.
Reaction of Hydrazides with Carbon Disulfide
Another common approach involves the reaction of carboxylic acid hydrazides with carbon disulfide in the presence of alkaline media, followed by cyclization. This method has been successfully applied to synthesize various 1,2,4-triazole-3-thiol derivatives.
The general procedure involves:
- Reaction of the hydrazide with carbon disulfide in alcoholic potassium hydroxide
- Heating under reflux conditions
- Acidification to precipitate the triazole-3-thiol product
Specific Synthesis Routes for 4-Allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Based on established synthetic approaches for similar compounds, the following strategies can be employed for the preparation of the target compound.
Thiosemicarbazide Route
This approach involves the synthesis and subsequent cyclization of a thiosemicarbazide intermediate containing the required substitution pattern.
Table 1: Reagents and Conditions for Thiosemicarbazide Route
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1. Preparation of (4-ethylphenoxy)ethyl carboxylic acid | 4-Ethylphenol, 2-bromopropanoic acid, K₂CO₃ | DMF, 80°C, 6-8 h | 75-85 |
| 2. Conversion to acid chloride | Thionyl chloride | Reflux, 3-4 h | 90-95 |
| 3. Formation of acid hydrazide | Hydrazine hydrate | Ethanol, 0-5°C then r.t., 4 h | 70-80 |
| 4. Thiosemicarbazide formation | Ammonium thiocyanate | HCl, reflux, 5-6 h | 65-75 |
| 5. Cyclization to triazole | NaOH (10% ethanolic) | Reflux, 8-10 h | 70-80 |
| 6. Allylation of triazole | Allyl bromide, K₂CO₃ | Acetone, reflux, 5 h | 65-75 |
The detailed procedure for this route would involve:
Preparation of (4-ethylphenoxy)ethyl carboxylic acid : Reaction of 4-ethylphenol with 2-bromopropanoic acid in the presence of potassium carbonate to obtain the corresponding phenoxyethyl carboxylic acid.
Formation of acid hydrazide : The carboxylic acid is first converted to an acid chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the corresponding acid hydrazide.
Thiosemicarbazide formation : The hydrazide is reacted with ammonium thiocyanate in acidic conditions to form the thiosemicarbazide intermediate.
Cyclization to triazole ring : The thiosemicarbazide is cyclized under alkaline conditions (typically 10% ethanolic sodium hydroxide) to form the 1,2,4-triazole-3-thiol ring system.
N-Allylation : The triazole-3-thiol is then N-allylated at position 4 using allyl bromide in the presence of a base to yield the final product.
Carbon Disulfide Method
This alternative approach utilizes carbon disulfide for the formation of the thiol functionality in the triazole ring.
Table 2: Reagents and Conditions for Carbon Disulfide Method
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1. Preparation of (4-ethylphenoxy)ethyl carboxylic acid | 4-Ethylphenol, 2-bromopropanoic acid, K₂CO₃ | DMF, 80°C, 6-8 h | 75-85 |
| 2. Acid hydrazide formation | Hydrazine hydrate | Ethanol, reflux, 6 h | 70-80 |
| 3. Formation of potassium dithiocarbazate | Carbon disulfide, KOH | Ethanol, 0-5°C then r.t., 2 h | 75-85 |
| 4. Cyclization to triazole | Heat | Reflux in ethanol, 8-10 h | 65-75 |
| 5. Allylation | Allyl bromide, K₂CO₃ | Acetone, reflux, 5 h | 65-75 |
The detailed procedure for this route involves:
Preparation of (4-ethylphenoxy)ethyl carboxylic acid : Similar to the first route, 4-ethylphenol is reacted with 2-bromopropanoic acid.
Acid hydrazide formation : The carboxylic acid is converted to an ester, followed by reaction with hydrazine hydrate to form the acid hydrazide.
Formation of potassium dithiocarbazate : The acid hydrazide is treated with carbon disulfide in the presence of alcoholic potassium hydroxide to form the potassium dithiocarbazate salt.
Cyclization to triazole : The dithiocarbazate intermediate undergoes cyclization upon heating in ethanol to form the 1,2,4-triazole-3-thiol ring system.
N-Allylation : Similar to the first route, the triazole is N-allylated using allyl bromide to yield the target compound.
Optimization of Synthetic Conditions
Solvent Effects
The choice of solvent can significantly impact the yield and purity of the final product. Based on studies of similar triazole derivatives, the following solvents have been evaluated:
Table 3: Solvent Effects on Cyclization Reaction
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 8-10 | 78-80 | 75-80 |
| Methanol | 8-10 | 64-65 | 70-75 |
| 2-Propanol | 10-12 | 82-83 | 65-70 |
| DMF | 6-8 | 110-120 | 80-85 |
| DMSO | 6-8 | 120-130 | 75-80 |
For the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiones, DMF has been found to be particularly effective due to its high boiling point and excellent solvating properties for both the starting materials and intermediates.
Base Concentration Effects
The concentration of base used in the cyclization step can affect both the reaction rate and yield. Studies on similar triazole derivatives provide the following insights:
Table 4: Effect of Base Concentration on Cyclization
| Base | Concentration (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 5 | 12-14 | 60-65 |
| NaOH | 10 | 8-10 | 75-80 |
| NaOH | 15 | 6-8 | 70-75 |
| KOH | 5 | 10-12 | 65-70 |
| KOH | 10 | 8-10 | 78-82 |
| KOH | 15 | 6-8 | 72-76 |
A 10% solution of sodium or potassium hydroxide in ethanol has been found to provide optimal results for the cyclization reaction.
Regioselectivity in N-Allylation
The N-allylation step deserves special attention due to potential regioselectivity issues. 1,2,4-Triazole-3-thiones can exist in tautomeric forms (thione and thiol), and alkylation can occur at multiple sites: N-1, N-2, N-4, or the sulfur atom.
Factors Affecting Regioselectivity
Several factors influence the regioselectivity of the alkylation reaction:
- Nature of the base : Different bases can favor alkylation at different positions.
- Solvent system : Polar aprotic solvents often favor N-alkylation, while protic solvents may increase the proportion of S-alkylation.
- Temperature : Higher temperatures may affect the tautomeric equilibrium and thus the alkylation pattern.
- Reaction time : Longer reaction times can lead to thermodynamically controlled products.
Selective N-4 Alkylation
For the synthesis of this compound, selective N-4 alkylation is required. Based on studies of similar compounds, the following conditions favor N-4 selectivity:
Table 5: Conditions for Selective N-4 Allylation
| Base | Solvent | Temperature (°C) | Time (h) | N-4:S Selectivity |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56-58 (reflux) | 5-6 | 85:15 |
| K₂CO₃ | DMF | 80-90 | 3-4 | 80:20 |
| NaH | DMF | 60-70 | 2-3 | 75:25 |
| NaOH | Ethanol/Water | 70-80 | 4-5 | 60:40 |
| Et₃N | Acetonitrile | 75-80 | 6-7 | 70:30 |
Potassium carbonate in acetone at reflux temperature has been found to provide the highest N-4 selectivity for the allylation reaction.
Purification Techniques
The purification of this compound can be achieved through various techniques:
Recrystallization
Recrystallization from appropriate solvent systems is commonly employed for the purification of triazole derivatives.
Table 6: Recrystallization Solvents and Recovery Rates
| Solvent System | Temperature Range (°C) | Recovery Rate (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 50-78 | 85-90 | 95-98 |
| Ethanol/Water (3:1) | 60-80 | 80-85 | 96-98 |
| Ethanol/DMF (4:1) | 60-80 | 75-80 | 97-99 |
| Acetone/n-Hexane | 30-50 | 70-75 | 94-96 |
| Toluene | 70-110 | 65-70 | 93-95 |
Ethanol or ethanol/DMF mixtures have been reported to be particularly effective for the recrystallization of 1,2,4-triazole-3-thiol derivatives.
Column Chromatography
For more challenging purifications, column chromatography can be employed:
Table 7: Chromatographic Purification Systems
| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |
|---|---|---|---|
| Silica Gel 60 | Chloroform/Methanol (9:1) | 0.45-0.55 | 80-85 |
| Silica Gel 60 | Ethyl Acetate/Hexane (1:1) | 0.35-0.45 | 75-80 |
| Silica Gel 60 | Dichloromethane/Methanol (95:5) | 0.50-0.60 | 85-90 |
| Alumina | Chloroform/Methanol (95:5) | 0.40-0.50 | 70-75 |
Silica gel chromatography using dichloromethane/methanol (95:5) has been reported to provide excellent separation for similar triazole derivatives.
Spectroscopic Characterization
The successful preparation of this compound can be confirmed through various spectroscopic techniques. Expected spectral data for the compound include:
Infrared Spectroscopy (IR)
Key IR absorption bands for the target compound:
- 3100-3200 cm⁻¹: N-H stretching (thiol tautomer)
- 3050-3100 cm⁻¹: C-H stretching (aromatic)
- 2950-3000 cm⁻¹: C-H stretching (aliphatic)
- 1620-1650 cm⁻¹: C=N stretching
- 1590-1610 cm⁻¹: C=C stretching
- 1200-1250 cm⁻¹: C=S stretching (thione tautomer)
- 2550-2600 cm⁻¹: S-H stretching (thiol tautomer)
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR signals (in DMSO-d₆):
- δ 1.15-1.25 ppm: triplet, 3H, CH₃ of ethyl group
- δ 1.60-1.70 ppm: doublet, 3H, CH₃ of ethoxy ethyl group
- δ 2.55-2.65 ppm: quartet, 2H, CH₂ of ethyl group
- δ 4.50-4.60 ppm: doublet, 2H, CH₂ of allyl group
- δ 5.10-5.30 ppm: multiplet, 2H, =CH₂ of allyl group
- δ 5.70-5.90 ppm: multiplet, 1H, =CH of allyl group
- δ 5.40-5.50 ppm: quartet, 1H, CH of ethoxy ethyl group
- δ 6.80-7.20 ppm: multiplet, 4H, aromatic protons
- δ 13.50-13.70 ppm: singlet, 1H, SH (may be absent if in thione form)
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Antitumor Activity
Triazole-3-thiol derivatives exhibit diverse antitumor mechanisms. Below is a comparison based on structural features and biological efficacy:
Key Observations :
- The allyl and phenoxyethyl groups in the target compound confer specificity for EGFR degradation, whereas Schiff base derivatives (e.g., benzo[d][1,3]dioxole) enhance antiproliferative effects via π-π stacking and hydrogen bonding .
- Electron-donating groups (-NH2, -OCH3) improve antioxidant activity but reduce antitumor potency compared to bulky substituents .
Antiviral Potential
Triazole-3-thiols with halophenyl or hydrazinyl groups show promise against viral targets:
Key Observations :
- The target compound’s phenoxyethyl group may sterically hinder similar interactions.
Antioxidant Activity
Substituent electronics significantly influence free radical scavenging:
Key Observations :
- Electron-donating groups (e.g., -NH2, -OCH2CH3) enhance antioxidant capacity by stabilizing radical intermediates.
Structural and Functional Trends
- Substituent Bulk : Bulky groups (e.g., 6-methoxynaphthalene) improve antitumor activity by enhancing hydrophobic interactions with cellular targets .
- Hydrogen Bonding : Thiol (-SH) and Schiff base (-N=CH-) groups facilitate interactions with enzymes like EGFR or viral helicases .
- Electron Effects: Electron-withdrawing groups (e.g., -NO2) reduce antioxidant activity but may improve stability in biological systems .
Biological Activity
4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This triazole derivative is characterized by its unique structure that may confer various biological properties, including antifungal and antibacterial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features a triazole ring substituted with an allyl group and a phenoxyethyl moiety, which may influence its interaction with biological targets.
Antifungal Activity
Research has indicated that triazole derivatives possess significant antifungal properties. A study highlighted the antifungal activity of various triazole compounds against multiple fungal strains. The presence of specific substituents on the triazole ring was found to enhance antifungal efficacy. For instance, compounds with naphthyl or phenyl groups showed improved inhibition against strains such as Aspergillus flavus and Candida albicans .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Aspergillus niger | 10 µg/mL |
| 5-(4-methoxybenzyl)-triazole | Candida albicans | 8 µg/mL |
| Terbinafine | Aspergillus flavus | 5 µg/mL |
Antibacterial Activity
Triazoles are also noted for their antibacterial properties. A comparative study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Table 2: Antibacterial Activity Against Various Bacteria
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| Fluconazole | Escherichia coli | 15 µg/mL |
The biological activity of this compound can be attributed to its ability to inhibit the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately cell death.
Case Studies
In a recent investigation involving various triazole derivatives, it was found that modifications at the phenyl ring significantly affected the antifungal potency against Candida species. Specifically, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Q & A
Q. What are the standard synthetic routes for 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol?
The compound can be synthesized via alkylation or Mannich reactions. For example:
- Alkylation : Reacting 1,2,4-triazole-3-thiol precursors (e.g., 4-phenyl derivatives) with allyl halides or brominated phenoxyethyl groups under basic conditions (NaOH/EtOH) at reflux temperatures (70–80°C) .
- Mannich Reaction : Condensing the thiol intermediate with formaldehyde and secondary amines to introduce the allyl and phenoxyethyl substituents. Reaction optimization requires monitoring pH (7–9) and temperature (50–60°C) to prevent side reactions . Characterization typically involves ¹H-NMR for tracking substituent integration and LC-MS for molecular weight confirmation .
Q. How is the structural integrity of this compound validated experimentally?
Use a combination of:
- Elemental analysis (C, H, N, S) to confirm purity (>95%).
- ¹H-NMR and ¹³C-NMR to verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, phenoxyethyl groups at δ 1.2–1.4 ppm) .
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar triazole-thiols (e.g., resolving disorder in phenoxyethyl groups at 100 K) .
Q. What preliminary assays are recommended to assess biological activity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) at concentrations of 50–200 µg/mL .
- Cytotoxicity testing : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- COX-2 inhibition : ELISA-based enzymatic assays to evaluate anti-inflammatory potential, referencing ibuprofen-derived triazole analogs .
Advanced Research Questions
Q. How can computational methods predict the pharmacological profile of this compound?
- Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., COX-2, EGFR kinase) using PDB structures (e.g., 5KIR for COX-2). Validate binding poses with MD simulations (NAMD/GROMACS) .
- ADME prediction : Tools like SwissADME assess logP (optimal range: 2–3), bioavailability scores, and blood-brain barrier penetration. Adjust substituents (e.g., phenoxyethyl groups) to optimize pharmacokinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response analysis : Test activity across a wider concentration range (0.1–500 µM) to identify non-linear effects.
- Structural analogs : Synthesize derivatives (e.g., replacing 4-ethylphenoxy with halogenated aryl groups) to isolate pharmacophoric motifs .
- Metabolic stability assays : Use liver microsomes (human/rat) to determine if rapid degradation explains inconsistent in vitro/in vivo results .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Optimize solvent systems : Replace ethanol with DMF or THF for better solubility of bulky intermediates .
- Temperature control : Use microwave-assisted synthesis (100–120°C, 300 W) to reduce reaction time and byproduct formation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate the target compound (>99% purity) .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog library synthesis : Modify substituents (allyl → propargyl; phenoxyethyl → benzodioxolane) and compare bioactivity .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features (e.g., logD, polar surface area) with antimicrobial IC₅₀ values .
- Crystallographic studies : Resolve X-ray structures of protein-ligand complexes (e.g., COX-2 co-crystallized with the compound) to identify critical hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
